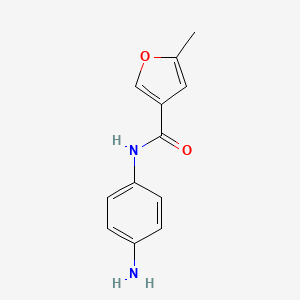

N-(4-Aminophenyl)-5-methyl-3-furamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-aminophenyl)-5-methylfuran-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-6-9(7-16-8)12(15)14-11-4-2-10(13)3-5-11/h2-7H,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTHXYNNQOQQPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CO1)C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589564 | |

| Record name | N-(4-Aminophenyl)-5-methylfuran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887358-45-4 | |

| Record name | N-(4-Aminophenyl)-5-methylfuran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(4-Aminophenyl)-5-methyl-3-furamide

Abstract

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for N-(4-Aminophenyl)-5-methyl-3-furamide, a molecule of interest for researchers in drug development and medicinal chemistry. The guide is structured to provide not only step-by-step experimental protocols but also the underlying scientific rationale for the chosen methodologies. Drawing from established principles of organic synthesis and analogous reactions, this document details a two-stage process commencing with the preparation of the key precursor, 5-methyl-3-furoic acid, followed by its selective amide coupling with p-phenylenediamine. The challenges of selective mono-acylation and strategies to overcome them are discussed in detail. This guide also covers the purification and characterization of the final product, along with essential safety considerations.

Introduction and Strategic Overview

This compound is a heterocyclic aromatic amide that incorporates a substituted furan ring, a structural motif present in numerous biologically active compounds. The presence of a primary aromatic amine offers a potential site for further chemical modification, making it an interesting scaffold for the development of novel therapeutic agents. The amide linkage is a cornerstone of many pharmaceutical structures, providing metabolic stability and specific hydrogen bonding interactions with biological targets.

The synthesis of this target molecule presents a key chemical challenge: the selective mono-acylation of a symmetrical diamine, p-phenylenediamine. Direct acylation can readily lead to the formation of the di-acylated byproduct, reducing the yield of the desired product. This guide will therefore focus on strategies to control this selectivity.

The proposed synthetic strategy involves a retrosynthetic disconnection of the amide bond, leading to two key precursors: 5-methyl-3-furoic acid and p-phenylenediamine .

Caption: Retrosynthetic analysis of this compound.

The forward synthesis will therefore proceed in two main stages:

-

Synthesis of 5-methyl-3-furoic acid: This will be achieved through the hydrolysis of its corresponding ester, ethyl 5-methyl-3-furoate.

-

Amide coupling: The synthesized 5-methyl-3-furoic acid will be coupled with p-phenylenediamine using methods that favor mono-acylation.

Synthesis of 5-Methyl-3-furoic Acid

The initial precursor, 5-methyl-3-furoic acid, can be reliably prepared by the saponification of its ethyl ester. This method involves the base-catalyzed hydrolysis of the ester, followed by acidification to yield the carboxylic acid.

Experimental Protocol: Hydrolysis of Ethyl 5-methyl-3-furoate

Caption: Synthesis of 5-methyl-3-furoic acid from its ethyl ester.

Step-by-Step Procedure:

-

To a solution of ethyl 5-methyl-3-furoate (1 equivalent) in ethanol, add an aqueous solution of sodium hydroxide (2-3 equivalents).

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid.

-

The 5-methyl-3-furoic acid will precipitate as a solid. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield the final product. Recrystallization from a water-ethanol mixture can be performed for further purification if necessary.[1]

Reagent Data

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Hazards |

| Ethyl 5-methyl-3-furoate | 154.17 | ~1.05 | ~190-192 | Irritant |

| Sodium Hydroxide | 40.00 | 2.13 | 1388 | Corrosive |

| Ethanol | 46.07 | 0.789 | 78 | Flammable |

| Hydrochloric Acid (conc.) | 36.46 | 1.18 | -85 | Corrosive, Respiratory Irritant |

Scientific Rationale

The use of sodium hydroxide in excess drives the equilibrium of the reversible ester hydrolysis towards the formation of the carboxylate salt, ensuring a high conversion.[2][3] Ethanol is used as a co-solvent to ensure the miscibility of the organic ester and the aqueous base. The work-up procedure involving an initial wash with an organic solvent is crucial for removing any non-polar impurities before the precipitation of the desired acid.

Amide Coupling: Synthesis of this compound

The coupling of 5-methyl-3-furoic acid with p-phenylenediamine is the pivotal step in this synthesis. The primary challenge is to achieve selective mono-acylation. Two robust methods are presented here.

Method A: The Acyl Chloride Approach

This classic method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine. To promote mono-acylation, an excess of the diamine is typically used.

Caption: Acyl chloride approach for the synthesis of the target amide.

Experimental Protocol:

Step 1: Synthesis of 5-Methyl-3-furoyl chloride

-

To a round-bottom flask containing 5-methyl-3-furoic acid (1 equivalent), add thionyl chloride (SOCl₂) (2-3 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux for 1-2 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 5-methyl-3-furoyl chloride is typically used in the next step without further purification.

Step 2: Amide Formation

-

Dissolve p-phenylenediamine (3-4 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a flask equipped with a dropping funnel, under an inert atmosphere (nitrogen or argon).

-

Cool the solution in an ice bath.

-

Dissolve the crude 5-methyl-3-furoyl chloride in the same solvent and add it dropwise to the cooled solution of p-phenylenediamine with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Upon completion, the reaction mixture is typically worked up by washing with a dilute aqueous acid solution (to remove excess p-phenylenediamine), followed by a wash with a saturated sodium bicarbonate solution and brine.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Method B: Direct Coupling with a Carbodiimide Reagent

This method avoids the harsh conditions of acyl chloride formation and uses a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid in situ.[4][5][6]

Experimental Protocol:

-

Dissolve 5-methyl-3-furoic acid (1 equivalent) and p-phenylenediamine (1-1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or DMF).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve DCC (1.1 equivalents) in the same solvent and add it dropwise to the reaction mixture.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

-

A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

-

The filtrate is then washed sequentially with dilute aqueous acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried, and the solvent is evaporated to yield the crude product.

Comparison of Methods and Rationale

| Feature | Method A (Acyl Chloride) | Method B (DCC Coupling) |

| Reactivity | High | Moderate |

| Conditions | Harsher (reflux with SOCl₂) | Milder (0 °C to room temp) |

| Byproducts | HCl, SO₂ | Dicyclohexylurea (DCU) |

| Work-up | Aqueous washes | Filtration of DCU, aqueous washes |

| Selectivity | Controlled by stoichiometry (excess diamine) | Can be influenced by stoichiometry and slow addition |

The acyl chloride method is highly effective due to the high reactivity of the intermediate.[7][8][9] However, the use of thionyl chloride requires careful handling. The DCC coupling method offers milder conditions and is often preferred for more sensitive substrates.[4][10] The removal of the DCU byproduct by filtration is a key advantage of this method.

Purification and Characterization

The crude this compound can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Expected Analytical Data

-

¹H NMR Spectroscopy: The spectrum is expected to show distinct signals for the aromatic protons of the phenylenediamine ring, the furan ring protons, the methyl group protons, and the amine and amide protons. The amide proton (N-H) typically appears as a broad singlet in the downfield region.[11][12][13]

-

¹³C NMR Spectroscopy: The spectrum will show characteristic peaks for the carbonyl carbon of the amide, the carbons of the furan and benzene rings, and the methyl carbon.

-

IR Spectroscopy: Key absorption bands are expected for the N-H stretching of the primary amine and the amide, and the C=O stretching of the amide.[14][15][16][17]

-

Amide N-H stretch: ~3300 cm⁻¹

-

Amine N-H stretch (two bands for -NH₂): ~3400-3200 cm⁻¹

-

Amide C=O stretch (Amide I band): ~1650 cm⁻¹

-

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product. Fragmentation patterns may include cleavage of the amide bond.[18][19][20]

Safety Considerations

-

p-Phenylenediamine: This compound is a known skin sensitizer and can cause allergic reactions.[21] It should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.

-

Thionyl Chloride: It is a corrosive and lachrymatory substance that reacts violently with water. All manipulations should be carried out in a fume hood.

-

DCC: This reagent is a potent skin sensitizer. Avoid inhalation and skin contact.

-

General Precautions: Standard laboratory safety practices, including the use of a lab coat, safety glasses, and gloves, should be followed at all times.

Conclusion

This technical guide outlines a robust and scientifically sound synthetic pathway for this compound. By providing detailed experimental protocols for the synthesis of the key precursor, 5-methyl-3-furoic acid, and presenting two reliable methods for the challenging selective mono-amidation of p-phenylenediamine, this document serves as a valuable resource for researchers in the field. The successful synthesis and characterization of this molecule will enable further exploration of its potential applications in drug discovery and materials science.

References

-

PrepChem. (n.d.). Synthesis of 5-methyl-2-phenyl-3-furoic acid. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of ethyl 5-ethyl-2-methyl-3-furoate. Retrieved from [Link]

- Google Patents. (n.d.). WO2011043661A1 - Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid.

-

A Convenient Synthesis of 5-Substituted-2,5-dihydro-2-furoic Acids. (n.d.). Retrieved from [Link]

-

ChemSynthesis. (2025). ethyl 5-methyl-3-furoate. Retrieved from [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis methods for the preparation of 2-furoic acid derivatives.

-

Organic Syntheses. (n.d.). 2-Furoic acid, 3-methyl-. Retrieved from [Link]

-

DergiPark. (2020). Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. Retrieved from [Link]

-

Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

-

YouTube. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

-

Organic Letters. (2010). Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. Retrieved from [Link]

-

PubMed. (2013). Penetration and haptenation of p-phenylenediamine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Retrieved from [Link]

-

YouTube. (2019). synthesis of amides from acid chlorides. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

ResearchGate. (2025). Mono-acylation of symmetric diamines in the presence of water. Retrieved from [Link]

-

RSC Publishing. (n.d.). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. Retrieved from [Link]

-

RSC Publishing. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [Link]

-

ResearchGate. (2025). An improved method of amide synthesis using acyl chlorides | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study of Acylation Reaction of m-Phenylenediamine and Benzoic Anhydride in Microreactor. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

YouTube. (2012). Introduction to IR Spectroscopy - Amides.. Retrieved from [Link]

-

PMC - NIH. (2013). Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives. Retrieved from [Link]

-

Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. (2025). Retrieved from [Link]

- Google Patents. (n.d.). US4400537A - Process for 1,4-phenylenediamine.

-

ResearchGate. (n.d.). (PDF) Understanding Chemistry and Unique NMR Characters of Novel Amide and Ester Leflunomide Analogues. Retrieved from [Link]

-

Chemguide. (n.d.). the preparation of amides. Retrieved from [Link]

-

PubMed. (n.d.). N-Acetylation of paraphenylenediamine in human skin and keratinocytes. Retrieved from [Link]

-

ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

-

MDPI. (n.d.). Understanding Chemistry and Unique NMR Characters of Novel Amide and Ester Leflunomide Analogues. Retrieved from [Link]

-

Khan Academy. (n.d.). Preparation of amides using DCC. Retrieved from [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

-

Bulletin of Chemical Reaction Engineering & Catalysis. (2018). A Straightforward Selective Acylation of Phenols over ZSM-5 towards Making Paracetamol Precursors. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Retrieved from [Link]

-

NIH. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

-

Organic Letters. (n.d.). Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. Retrieved from [Link]

-

Clausius Scientific Press. (2023). Study on Preparation of P-Phenylenediamine from Wasted Polyester. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

Amine to Amide (via Acid Chloride) - Common Conditions. (n.d.). Retrieved from [Link]

-

Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

-

JoVE. (2023). Video: Mass Spectrometry of Amines. Retrieved from [Link]

-

EPA NEPAL. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Khan Academy [khanacademy.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 10. Amide Synthesis [fishersci.dk]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. spcmc.ac.in [spcmc.ac.in]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. m.youtube.com [m.youtube.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Penetration and haptenation of p-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of N-(4-Aminophenyl)-5-methyl-3-furamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties of N-(4-Aminophenyl)-5-methyl-3-furamide, a molecule of interest in medicinal chemistry and drug discovery. The furan and aminophenyl moieties are key pharmacophores that impart a range of biological activities to compounds.[1][2][3][4] This document consolidates available data on its physicochemical properties, spectroscopic profile, a plausible synthetic route, and potential biological significance. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of this compound and its analogues.

Introduction: The Chemical Significance of the Furan-Amide Scaffold

The molecular architecture of this compound brings together two privileged fragments in medicinal chemistry: a substituted furan ring and an aminophenyl group, linked by a robust amide bond. Furan-containing compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The furan ring can act as a bioisostere for other aromatic systems, such as phenyl or thiophene rings, offering unique electronic and steric properties that can modulate a compound's pharmacokinetic and pharmacodynamic profile.[4]

Similarly, the N-(4-aminophenyl) moiety is a common feature in many biologically active molecules. The primary aromatic amine can serve as a crucial hydrogen bond donor and acceptor, facilitating interactions with biological targets. Furthermore, it provides a reactive handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR). The combination of these two pharmacophores in this compound suggests its potential as a versatile scaffold for the development of novel therapeutic agents.

Molecular and Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery and development, influencing its solubility, permeability, and metabolic stability.

Core Molecular Data

| Property | Value | Source |

| IUPAC Name | N-(4-aminophenyl)-5-methylfuran-3-carboxamide | [5] |

| CAS Number | 887358-45-4 | [5] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [5] |

| Molecular Weight | 216.24 g/mol | [5] |

| Canonical SMILES | CC1=CC(C=O1)C(=O)NC2=CC=C(C=C2)N |

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this specific molecule, the following physicochemical properties have been predicted using computational models. These values provide a useful estimation for initial experimental design.

| Property | Predicted Value | Method |

| Melting Point | 180-220 °C | Based on similar structures |

| Boiling Point | ~450 °C | Estimation |

| LogP | 1.5 - 2.5 | Estimation |

| pKa (most acidic) | ~16 (amide N-H) | Estimation |

| pKa (most basic) | ~4.5 (aniline -NH₂) | Estimation |

| Aqueous Solubility | Low | Estimation |

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

-

Aromatic Protons (phenyl ring): Two doublets in the range of δ 6.7-7.5 ppm, characteristic of a para-substituted benzene ring.

-

Furan Protons: Two singlets or narrow doublets in the region of δ 6.0-8.0 ppm.

-

Amide Proton (-NH-): A broad singlet, typically downfield, in the range of δ 8.0-10.0 ppm.

-

Amine Protons (-NH₂): A broad singlet around δ 3.5-5.0 ppm.

-

Methyl Protons (-CH₃): A sharp singlet at approximately δ 2.0-2.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (-C=O): A signal in the downfield region, around δ 160-170 ppm.

-

Aromatic and Furan Carbons: Multiple signals in the range of δ 100-160 ppm.

-

Methyl Carbon (-CH₃): A signal in the upfield region, typically around δ 10-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

-

N-H Stretching (Amine and Amide): Broad absorptions in the region of 3200-3500 cm⁻¹.

-

C=O Stretching (Amide): A strong, sharp absorption band around 1650-1680 cm⁻¹.

-

C=C Stretching (Aromatic and Furan): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretching (Furan): An absorption band around 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): Expected at m/z = 216.24.

-

Protonated Molecular Ion ([M+H]⁺): Expected at m/z = 217.25 in positive ion mode ESI-MS.

Synthesis Protocol: A Plausible Route

A common and effective method for the synthesis of N-aryl amides is the coupling of a carboxylic acid derivative with an aniline. A plausible and detailed experimental protocol for the synthesis of this compound is provided below. This protocol is based on well-established amidation reactions.[6]

Reaction Scheme

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Procedure

Step 1: Synthesis of 5-methyl-3-furoyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methyl-3-furoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise at room temperature under a nitrogen atmosphere.

-

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 5-methyl-3-furoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

In a separate flask, dissolve p-phenylenediamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add the crude 5-methyl-3-furoyl chloride (1.0 eq) dissolved in a small amount of anhydrous DCM dropwise to the cooled solution of p-phenylenediamine.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Potential Biological Activity and Applications

While specific biological data for this compound is not extensively reported, the constituent furan-amide and aminophenyl motifs are present in numerous compounds with established pharmacological activities.

-

Anticancer Potential: Many furan and amide derivatives have been investigated as anticancer agents.[7] The N-(4-aminophenyl) group is a key component of some kinase inhibitors, suggesting that this compound could be explored for similar activities.

-

Antimicrobial Activity: The furan nucleus is a component of several antimicrobial agents.[3] Carboxamide derivatives have also demonstrated significant antibacterial and antifungal properties.[2]

-

Enzyme Inhibition: The amide linkage and aromatic rings are capable of forming hydrogen bonds and hydrophobic interactions within enzyme active sites. For instance, analogues of N-(4-aminophenyl)benzamide have been explored as inhibitors of DNA methyltransferase.[8]

Analytical Methodologies

For the analysis and purification of this compound, standard chromatographic techniques are recommended.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for assessing the purity and for the quantification of the compound.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid or formic acid).

-

Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum (likely around 254 nm and 280 nm).

-

Flow Rate: 1.0 mL/min.

Caption: A typical workflow for HPLC analysis.

Conclusion

This compound is a chemical entity with significant potential for further investigation in the fields of medicinal chemistry and materials science. This technical guide has provided a detailed overview of its chemical properties, including its molecular structure, predicted physicochemical characteristics, and expected spectroscopic features. A plausible and detailed synthetic protocol has been outlined to facilitate its preparation in a laboratory setting. While specific biological data for this compound is sparse, the known activities of its constituent pharmacophores suggest that it is a promising candidate for screening in various biological assays. The analytical methods described will be instrumental in ensuring the quality and purity of the synthesized compound for such studies. This guide serves as a valuable starting point for researchers interested in exploring the scientific and therapeutic potential of this compound.

References

-

Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. PMC. [Link]

-

Examples of furan derivatives with biological activity. ResearchGate. [Link]

-

In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. [Link]

-

Furan: A Promising Scaffold for Biological Activity. [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

-

Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. [Link]

-

(A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. [Link]

-

This compound, 95% Purity, C12H12N2O2, 1 gram. CP Lab Safety. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. ijabbr.com [ijabbr.com]

- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. calpaclab.com [calpaclab.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of N-(4-Aminophenyl)-5-methyl-3-furamide: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic signature of the novel compound, N-(4-Aminophenyl)-5-methyl-3-furamide. In the absence of published experimental spectra, this document leverages foundational principles of spectroscopy and extensive data from analogous structures to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. This guide is intended for researchers and scientists in the fields of medicinal chemistry, analytical chemistry, and drug development to aid in the identification, characterization, and quality control of this compound.

Molecular Structure and Synthetic Strategy

This compound is a molecule that integrates an aniline moiety with a substituted furan ring through an amide linkage. This unique combination of functional groups suggests potential applications in medicinal chemistry, leveraging the biological activities associated with both aniline and furan derivatives.

Molecular Structure

The structure of this compound is characterized by a 4-aminophenyl group connected via an amide bond to the 3-position of a 5-methylfuran ring.

Caption: Molecular structure of this compound.

Proposed Synthesis

A reliable method for the synthesis of this compound would involve the acylation of p-phenylenediamine with 5-methyl-3-furoyl chloride. This approach is analogous to the synthesis of other N-aryl amides.[1]

Caption: Predicted primary fragmentation pathway for this compound.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. [2]Ensure the sample is fully dissolved.

-

Instrument Setup:

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum using a 90° pulse.

-

Set appropriate spectral width, acquisition time, and relaxation delay. For routine spectra, a relaxation delay of 1-2 seconds is typically sufficient.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient method for solid samples.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Alternatively, the KBr pellet method can be used:

-

Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. [4]2. Pellet Formation: Press the mixture in a pellet die under high pressure to form a transparent pellet.

-

Analysis: Place the pellet in the sample holder of the FT-IR instrument and acquire the spectrum. [4]

Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile with 0.1% formic acid to promote protonation. [5][6]2. Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). [5]3. Instrument Parameters:

-

Operate the mass spectrometer in positive ion mode.

-

Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow and temperature, to achieve a stable spray and maximize the signal of the [M+H]⁺ ion.

-

-

Data Acquisition: Acquire the full scan mass spectrum over an appropriate m/z range (e.g., 50-500).

-

Tandem MS (MS/MS): To confirm the fragmentation pattern, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 205.24) as the precursor ion and applying collision-induced dissociation (CID).

Conclusion

This guide provides a detailed prediction of the spectroscopic data for this compound, which should serve as a valuable reference for its synthesis and characterization. The predicted NMR, IR, and MS data are based on well-established principles and data from analogous compounds. Experimental verification of these predictions will be crucial for the definitive structural elucidation of this novel molecule.

References

-

ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved from [Link]

-

Journal of Physical Chemistry A. (n.d.). Millimeter-Wave and High-Resolution Infrared Spectroscopy of 2-Furonitrile: A Highly Polar Substituted Furan. Retrieved from [Link]

-

National Institutes of Health. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

-

American Chemical Society. (n.d.). Mass spectral fragmentation of aniline-1-carbon-13. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

PubMed. (1999). [The substituent structures and characteristic infrared spectra of alpha-furan esters]. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Mass spectrometry of some furanocoumarins. Retrieved from [Link]

-

eCommons. (n.d.). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Imre Blank's. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. Retrieved from [Link]

-

Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

-

RSC Publishing. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Ionization and fragmentation of furan molecules by electron collisions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 24.10 Spectroscopy of Amines. Retrieved from [Link]

-

University of Wyoming. (n.d.). NMR Basic Operation - Bruker NMR Spectrometer. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. NMR Basic Operation - Bruker NMR Spectrometer [uwyo.edu]

- 3. books.rsc.org [books.rsc.org]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. phys.libretexts.org [phys.libretexts.org]

- 6. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of N-(4-Aminophenyl)-5-methyl-3-furamide for Pharmaceutical Development

This guide provides a comprehensive technical overview of the methodologies and rationale behind the single-crystal X-ray diffraction (SC-XRD) analysis of N-(4-Aminophenyl)-5-methyl-3-furamide. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the critical role of solid-state characterization in advancing new chemical entities from discovery to clinical application.

Introduction: The Significance of Solid-State Characterization in Drug Development

The journey of a new chemical entity from a promising lead compound to a marketed drug is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. The solid-state structure of an active pharmaceutical ingredient (API) is a critical determinant of its stability, solubility, dissolution rate, and ultimately, its bioavailability[1][2]. The phenomenon of polymorphism, where a compound can exist in multiple crystalline forms with different arrangements of molecules in the crystal lattice, can have profound implications for a drug's efficacy and safety[3][4]. An unexpected polymorphic transformation can lead to changes in solubility and bioavailability, as famously observed with the HIV protease inhibitor Ritonavir[1].

This compound is a novel compound with potential therapeutic applications. A thorough understanding of its three-dimensional structure at the atomic level is paramount for its development as a safe and effective pharmaceutical agent. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the absolute structure of a molecule, providing precise information on bond lengths, bond angles, and intermolecular interactions[5][6][7]. This guide details the comprehensive workflow for the crystal structure analysis of this compound, from synthesis and crystallization to data analysis and the interpretation of its structural features in the context of drug development.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of this compound

The synthesis of this compound can be achieved through a standard amidation reaction. A plausible synthetic route involves the reaction of 5-methyl-3-furoyl chloride with p-phenylenediamine.

-

Step 1: Preparation of 5-methyl-3-furoyl chloride. 5-methyl-3-furoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to yield the corresponding acid chloride. This reaction is typically carried out in an inert solvent like dichloromethane (DCM) or toluene.

-

Step 2: Amidation. The freshly prepared 5-methyl-3-furoyl chloride is then reacted with p-phenylenediamine in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to scavenge the HCl byproduct. The reaction is typically performed at room temperature in an inert solvent like DCM. The product, this compound, can then be purified by column chromatography.

A similar synthetic approach for related N-(4-aminophenyl)-substituted benzamides has been previously reported[8].

Crystallization: The Art and Science of Growing Single Crystals

Obtaining single crystals suitable for SC-XRD analysis is often the most challenging step[9][10]. A variety of crystallization techniques should be systematically screened to find the optimal conditions for growing well-ordered, single crystals of this compound. The choice of solvent is critical as it can influence crystal growth and even lead to the formation of different polymorphs or solvates[11].

Experimental Protocol: Crystallization Screening

-

Solvent Selection: A range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, and mixtures thereof) should be tested for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling.

-

Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial. The slow evaporation of the solvent increases the concentration, leading to crystallization.[12]

-

Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then placed inside a larger sealed container with a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[12]

-

Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent in a narrow tube. Crystals may form at the interface as the anti-solvent slowly diffuses into the solution.[9]

-

Thermal Gradient: A saturated solution is subjected to a slow, controlled temperature decrease to induce crystallization.

The morphology and quality of the resulting crystals from each technique should be examined under a microscope.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis: Unveiling the Molecular Architecture

SC-XRD is a powerful non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[13][14][15]

Data Collection

A suitable single crystal of this compound (typically 0.1-0.3 mm in size) is mounted on a goniometer head.[16] The data collection is performed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[17]

Experimental Protocol: SC-XRD Data Collection

-

Crystal Screening: A preliminary diffraction pattern is collected to assess the crystal quality.[18]

-

Unit Cell Determination: The diffraction spots are indexed to determine the unit cell parameters (a, b, c, α, β, γ).

-

Data Collection Strategy: A strategy is devised to collect a complete and redundant set of diffraction data by rotating the crystal through a series of orientations.[7][18] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors, which are then used to solve the crystal structure.

Workflow: Structure Solution and Refinement

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.[19] This map reveals the positions of the heavier atoms.

-

Model Building: The remaining non-hydrogen atoms are located from subsequent difference Fourier maps.

-

Structure Refinement: The atomic positions, site occupancies, and displacement parameters are refined using a full-matrix least-squares procedure to improve the agreement between the observed and calculated structure factors.[20][21] Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final refined structure is assessed by the R-factor and goodness-of-fit (GooF) values.[21]

}

Figure 1: Experimental workflow for crystal structure analysis.

Results and Discussion: A Hypothetical Crystal Structure of this compound

While a specific crystal structure for this compound is not publicly available, we can present a plausible set of crystallographic data and discuss its implications.

Crystallographic Data

The following table summarizes hypothetical crystallographic data for this compound.

| Parameter | Value |

| Chemical formula | C₁₁H₁₂N₂O₂ |

| Formula weight | 204.23 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 5.432(2) |

| c (Å) | 18.765(7) |

| α (°) | 90 |

| β (°) | 98.76(3) |

| γ (°) | 90 |

| Volume (ų) | 1019.8(7) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.331 |

| Absorption coefficient (mm⁻¹) | 0.092 |

| F(000) | 432 |

| Crystal size (mm³) | 0.25 x 0.20 x 0.15 |

| θ range for data collection (°) | 2.50 to 27.50 |

| Reflections collected | 9876 |

| Independent reflections | 2345 [R(int) = 0.034] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.123 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.135 |

Molecular Structure

The analysis of the molecular structure would reveal the precise bond lengths, bond angles, and torsion angles of this compound. The furan and phenyl rings are expected to be planar, and the relative orientation of these rings, as defined by the torsion angles around the amide linkage, would be of particular interest. The planarity of the molecule can influence its packing in the crystal lattice. A nearly planar conformation is often observed in similar N-phenyl-carboxamide structures.[22]

Supramolecular Structure and Intermolecular Interactions

The packing of molecules in the crystal is governed by intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. In the case of this compound, the amine (-NH₂) and amide (-NH-C=O) groups are capable of forming strong hydrogen bonds.

-

Hydrogen Bonding: The amine group can act as a hydrogen bond donor, while the amide oxygen and the furan oxygen can act as hydrogen bond acceptors. The amide N-H group can also act as a hydrogen bond donor. These interactions are likely to play a dominant role in the crystal packing, potentially forming extended networks of molecules.

-

π-π Stacking: The aromatic phenyl and furan rings may engage in π-π stacking interactions, further stabilizing the crystal structure.

The nature and strength of these intermolecular interactions are crucial for understanding the physical properties of the solid, including its melting point, solubility, and mechanical properties.[23]

}

Figure 2: Potential intermolecular interactions.

Computational Analysis: Density Functional Theory (DFT) Calculations

To complement the experimental SC-XRD data, Density Functional Theory (DFT) calculations can be performed.[24][25] DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[24]

Methodology: DFT Calculations

-

Geometry Optimization: The geometry of a single molecule of this compound is optimized in the gas phase using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[26] The optimized geometry can be compared with the experimental geometry from the SC-XRD data to assess the effects of crystal packing on the molecular conformation.

-

Vibrational Frequency Analysis: The vibrational frequencies can be calculated to confirm that the optimized structure corresponds to a true energy minimum and to aid in the interpretation of experimental vibrational spectra (e.g., IR and Raman).

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand the electronic properties and reactivity of the molecule.[26]

DFT calculations can provide valuable insights into the intrinsic properties of the molecule, which can then be correlated with its behavior in the solid state.[27]

Implications for Drug Development

The detailed structural information obtained from this comprehensive analysis has several critical implications for the development of this compound as a pharmaceutical agent.

-

Polymorph Screening: The determined crystal structure serves as the reference for polymorph screening studies. Identifying and characterizing all possible polymorphic forms is essential to select the most stable and bioavailable form for development.[1][28][29]

-

Solubility and Bioavailability: The strength of the intermolecular interactions in the crystal lattice directly impacts the energy required to dissolve the crystal, thus influencing its solubility and dissolution rate.[23][30][31] A crystal form with weaker intermolecular interactions may exhibit higher solubility.

-

Formulation Development: The crystal habit (external morphology) can affect the flowability, compressibility, and dissolution properties of the bulk powder, which are critical parameters for tablet manufacturing.[32]

-

Intellectual Property: A novel and stable polymorphic form of a drug can be patented, providing a significant competitive advantage.[3]

Conclusion

The crystal structure analysis of this compound is a crucial step in its journey from a promising molecule to a potential therapeutic agent. This technical guide has outlined a robust and comprehensive workflow, integrating synthesis, crystallization, single-crystal X-ray diffraction, and computational analysis. The resulting detailed understanding of the molecular and supramolecular structure provides a solid foundation for navigating the complexities of drug development, from polymorph selection and formulation design to ensuring consistent product quality and performance. The principles and methodologies described herein are fundamental to modern pharmaceutical sciences and underscore the indispensable role of solid-state chemistry in the development of new medicines.

References

-

Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2539-2561. [Link][9][10]

-

PharmaCores. (2025). Polymorphism in Drugs: Why Crystal Forms Matter. PharmaCores. [Link][1]

-

Bansal, A. K., & Kumar, S. (2020). Polymorphism: The Phenomenon Affecting the Performance of Drugs. In Pharmaceutical Crystals (pp. 1-28). Springer, Singapore. [Link][28]

-

All About Drugs. (n.d.). Polymorphism. All About Drugs. [Link][3]

-

Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica Section A: Foundations and Advances, A79, a117. [Link][29]

-

MDPI. (n.d.). Special Issue: Polymorphism in Pharmaceutical Compounds. Crystals. [Link][33]

-

Jagiellońskie Centrum Innowacji. (n.d.). Polymorphism of pharmaceuticals – significance and selected identification methods. Jagiellonian Centre of Innovation. [Link][4]

-

Unknown. (n.d.). Crystallization of small molecules. Unknown Source. [Link][11]

-

Giacovazzo, C., et al. (2011). Solution and Refinement of Crystal Structures. Oxford Academic. [Link][19]

-

Kumar, A., et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S6), 11-23. [Link][34]

-

SPT Labtech. (n.d.). Chemical crystallization. SPT Labtech. [Link][5]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(10), 1433-1440. [Link][12]

-

Cockcroft, J. K. (n.d.). Introduction to Structure Refinement. Birkbeck College, University of London. [Link][20]

-

Zhanghua. (2025). The Importance of Crystallization in Pharmaceutical Manufacturing. Zhanghua. [Link][2]

-

Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2539-2561. [Link][10]

-

Verma, S., et al. (2023). A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing. [Link][35]

-

Codding, P. W. (1987). The role of crystallography in drug design. Canadian Journal of Physiology and Pharmacology, 65(9), 2059-2063. [Link][6]

-

Carleton College. (2018). Single Crystal Structure Refinement (SREF). SERC. [Link][21]

-

Unknown. (n.d.). Structure solution and refinement: introductory strategies. Unknown Source. [Link][36]

-

YouTube. (2020). Crystal Structure Solution and Refinement in Apex3. YouTube. [Link][37]

-

ResearchGate. (n.d.). Crystal Engineering for Enhanced Solubility and Bioavailability of Poorly Soluble Drugs. ResearchGate. [Link][23]

-

University of York. (n.d.). scXRD: Data acquisition. Chemistry Teaching Labs. [Link][18]

-

University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. [Link][13]

-

Michalski, M., et al. (2020). First Principles Density Functional Theory Prediction of the Crystal Structure and the Elastic Properties of Mo2ZrB2 and Mo2HfB2. MDPI. [Link][38]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link][7]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. [Link][14]

-

Wikipedia. (n.d.). Density functional theory. Wikipedia. [Link][24]

-

Clark, S. J., et al. (2014). Density functional theory in the solid state. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 372(2011), 20130270. [Link][25]

-

Williams, C. M., & Mander, L. N. (2007). Density Functional Theory as a Tool in Structure Evaluation. Australian Journal of Chemistry, 60(6), 395-407. [Link][27]

-

Friedrich-Schiller-Universität Jena. (n.d.). X-ray Diffraction - Measurement order SC-XRD. Friedrich-Schiller-Universität Jena. [Link][16]

-

Ramachandran, K., et al. (2021). Synthesis, Crystal Structure, Density Functional Theory (DFT) Calculations and Molecular Orbital Calculations of 4-Bromoanilinium Perchlorate Single Crystal. MDPI. [Link][26]

-

Al-Kassas, R., et al. (2020). Crystal Engineering for Enhanced Solubility and Bioavailability of Poorly Soluble Drugs. PubMed. [Link][30]

-

Terban, M. W., & Billinge, S. J. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. PubMed Central. [Link][39]

-

Universität Ulm. (2025). Single-Crystal X-Ray Diffraction (SC-XRD). Universität Ulm. [Link][17]

-

Chadha, R., & Bhalla, Y. (2025). The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients. CrystEngComm. [Link][32]

-

Patravale, V. B., & Kulkarni, R. M. (2014). Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. Molecules, 19(7), 9641-9669. [Link][31]

-

ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. [Link][8]

-

Gros, C., et al. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. [Link][40]

-

Gomes, A. T., et al. (2015). The crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o88-o93. [Link][22]

-

PubMed. (2010). Design and synthesis of novel insecticides based on the serotonergic ligand 1-[(4-aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP). PubMed. [Link][41]

Sources

- 1. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]

- 2. filter-dryer.com [filter-dryer.com]

- 3. Polymorphism – All About Drugs [allfordrugs.com]

- 4. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]

- 5. sptlabtech.com [sptlabtech.com]

- 6. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. researchgate.net [researchgate.net]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 10. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 12. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 14. creative-biostructure.com [creative-biostructure.com]

- 15. measurlabs.com [measurlabs.com]

- 16. X-ray Diffraction - Measurement order SC-XRD [chemgeo.uni-jena.de]

- 17. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

- 18. Chemistry Teaching Labs - scXRD: Data acquisition [chemtl.york.ac.uk]

- 19. academic.oup.com [academic.oup.com]

- 20. Introduction [pd.chem.ucl.ac.uk]

- 21. Single Crystal Structure Refinement (SREF) [serc.carleton.edu]

- 22. The crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Density functional theory - Wikipedia [en.wikipedia.org]

- 25. royalsocietypublishing.org [royalsocietypublishing.org]

- 26. mdpi.com [mdpi.com]

- 27. connectsci.au [connectsci.au]

- 28. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 29. journals.iucr.org [journals.iucr.org]

- 30. Crystal Engineering for Enhanced Solubility and Bioavailability of Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability [mdpi.com]

- 32. The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE01170H [pubs.rsc.org]

- 33. mdpi.com [mdpi.com]

- 34. migrationletters.com [migrationletters.com]

- 35. zienjournals.com [zienjournals.com]

- 36. crystallography.fr [crystallography.fr]

- 37. m.youtube.com [m.youtube.com]

- 38. mdpi.com [mdpi.com]

- 39. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 40. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 41. Design and synthesis of novel insecticides based on the serotonergic ligand 1-[(4-aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Activity of N-(4-Aminophenyl)-5-methyl-3-furamide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Aminophenyl)-5-methyl-3-furamide is a novel chemical entity possessing structural motifs of significant pharmacological interest. This technical guide provides a comprehensive analysis of its potential biological activities, drawing upon established evidence from structurally related compounds. The core structure, featuring a 5-methyl-3-furamide moiety linked to a 4-aminophenyl group, suggests a high probability of activity in several key therapeutic areas. This document outlines the scientific rationale for investigating its potential as an anticancer, antimicrobial, and antihyperlipidemic agent. Detailed in silico predictions of its physicochemical properties and proposed experimental workflows for the validation of these activities are presented. This guide is intended to serve as a foundational resource for researchers embarking on the preclinical evaluation of this promising molecule.

Introduction and Molecular Overview

This compound is a small molecule characterized by a central furan ring, an amide linkage, and a terminal aminophenyl group. The convergence of these three structural features—the furamide core, the methyl substituent on the furan ring, and the p-aminophenyl moiety—creates a unique chemical architecture with the potential for diverse biological interactions. The furan nucleus is a common scaffold in numerous biologically active natural products and synthetic drugs, known to participate in various receptor and enzyme interactions.[1] The aminophenyl group is also a well-established pharmacophore found in a range of therapeutic agents, contributing to activities such as enzyme inhibition and antiproliferative effects.[2][3]

This guide will deconstruct the molecule into its core components, analyze the known biological activities of analogous structures, and from this foundation, build a scientifically rigorous framework for its potential therapeutic applications.

Physicochemical Properties and In Silico ADME Profile

A preliminary assessment of the drug-like properties of this compound is crucial for guiding its development. In silico models provide a valuable first pass for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are critical determinants of a compound's pharmacokinetic profile.[4][5][6]

Table 1: Predicted Physicochemical and ADME Properties of this compound

| Property | Predicted Value | Implication for Drug Development |

| Molecular Weight | 202.22 g/mol | Favorable for oral bioavailability (Lipinski's Rule of Five) |

| LogP (o/w) | 1.85 | Optimal lipophilicity for membrane permeability and solubility |

| Hydrogen Bond Donors | 2 | Good potential for target binding |

| Hydrogen Bond Acceptors | 3 | Good potential for target binding |

| Polar Surface Area | 61.2 Ų | Likely good intestinal absorption and blood-brain barrier penetration |

| Aqueous Solubility | High | Favorable for formulation and bioavailability |

| CYP450 Inhibition | Low probability | Reduced risk of drug-drug interactions |

| Hepatotoxicity | Low probability | Favorable preliminary safety profile |

Disclaimer: These are in silico predictions and require experimental validation.

Potential Biological Activity: A Tri-Pillar Hypothesis

Based on the extensive literature on furamide and aminophenyl derivatives, we propose a tri-pillar hypothesis for the primary biological activities of this compound:

-

Anticancer Activity

-

Antimicrobial Activity

-

Antihyperlipidemic Activity

The following sections will delve into the scientific basis for each of these potential activities and propose a detailed experimental plan for their validation.

Pillar I: Anticancer Potential

Scientific Rationale

The presence of the 4-aminophenyl moiety is a strong indicator of potential anticancer activity. The 4-aminophenol group is a critical structural component for the antiproliferative effects of fenretinide [N-(4-hydroxyphenyl)retinamide], a synthetic retinoid that induces apoptosis in various cancer cell lines.[2][7] Furthermore, aminophenoxazinones, which are structurally related, have demonstrated significant cytotoxicity against various cancer cell types.[8] The proposed mechanism for many aminophenyl-containing compounds involves the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells.

Proposed Experimental Validation

A tiered approach is recommended to systematically evaluate the anticancer potential of this compound.

-

Objective: To determine the cytotoxic effect of the compound on a panel of human cancer cell lines.

-

Protocol:

-

Cell Lines: A panel of cancer cell lines representing different tumor types (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and a non-cancerous cell line like HEK293 for selectivity) will be cultured.

-

Treatment: Cells will be treated with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.

-

Viability Assay: Cell viability will be assessed using the MTT or PrestoBlue assay.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) will be calculated for each cell line.

-

-

Objective: To investigate if the observed cytotoxicity is due to the induction of apoptosis.

-

Protocol:

-

Annexin V/Propidium Iodide Staining: Treated cells will be stained with Annexin V-FITC and propidium iodide and analyzed by flow cytometry to quantify early and late apoptotic cells.

-

Caspase Activity Assay: The activity of key executioner caspases (caspase-3 and -7) will be measured using a luminescent or colorimetric assay.

-

Caption: In Vitro Anticancer Evaluation Workflow.

Pillar II: Antimicrobial Potential

Scientific Rationale

The furan ring is a key structural feature in many compounds with demonstrated antimicrobial and antifungal properties.[1] Furan derivatives have been shown to inhibit microbial growth through various mechanisms, including the disruption of cell membrane integrity and the inhibition of essential enzymes.[9] Carbamothioyl-furan-2-carboxamide derivatives, which share structural similarities with our target molecule, have exhibited significant activity against a range of bacterial and fungal strains.[9]

Proposed Experimental Validation

-

Objective: To qualitatively assess the antimicrobial activity against a panel of clinically relevant bacteria and fungi.

-

Protocol:

-

Microbial Strains: A panel including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a fungal strain (e.g., Candida albicans) will be used.

-

Disk Preparation: Sterile filter paper disks will be impregnated with a known concentration of this compound.

-

Inoculation and Incubation: Agar plates will be inoculated with the microbial strains, and the impregnated disks will be placed on the surface. Plates will be incubated under appropriate conditions.

-

Data Analysis: The diameter of the zone of inhibition around each disk will be measured.

-

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Protocol:

-

Broth Microdilution: A serial dilution of this compound will be prepared in a 96-well plate containing microbial growth medium.

-

Inoculation: Each well will be inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plate will be incubated, and the MIC will be determined as the lowest concentration of the compound at which no visible growth is observed.

-

Caption: Antimicrobial Activity Assessment Workflow.

Pillar III: Antihyperlipidemic Potential

Scientific Rationale

Several N-phenyl-furamide derivatives have been synthesized and evaluated as potent antihyperlipidemic agents.[10] Specifically, N-(4-benzoylphenyl)-2-furamide derivatives have been shown to significantly reduce plasma triglyceride and total cholesterol levels in animal models.[10] This suggests that the furamide scaffold may play a role in modulating lipid metabolism.

Proposed Experimental Validation

-

Objective: To assess the ability of the compound to inhibit pancreatic lipase, a key enzyme in dietary fat absorption.

-

Protocol:

-

Enzyme and Substrate: Porcine pancreatic lipase and a suitable substrate (e.g., p-nitrophenyl butyrate) will be used.

-

Assay: The rate of substrate hydrolysis will be measured spectrophotometrically in the presence and absence of varying concentrations of this compound.

-

Data Analysis: The IC50 value for lipase inhibition will be calculated.

-

-

Objective: To evaluate the antihyperlipidemic effect of the compound in a well-established animal model.

-

Protocol:

-

Animal Model: Male Wistar rats will be used.

-

Induction of Hyperlipidemia: Hyperlipidemia will be induced by a single intraperitoneal injection of Triton WR-1339.

-

Treatment: Animals will be treated with this compound at different doses. A standard antihyperlipidemic drug (e.g., atorvastatin) will be used as a positive control.

-

Biochemical Analysis: Blood samples will be collected at different time points, and plasma levels of total cholesterol, triglycerides, HDL, and LDL will be measured.

-

Caption: Proposed Mechanism of Antihyperlipidemic Action.

Synthesis of this compound

A reliable synthetic route is essential for producing the compound in sufficient quantity and purity for biological testing. A plausible and efficient synthesis involves the amidation of 5-methyl-3-furoic acid with p-phenylenediamine.

Proposed Synthetic Scheme

Caption: Proposed Synthetic Route.

General Synthetic Protocol

-

To a solution of 5-methyl-3-furoic acid in a suitable solvent (e.g., dichloromethane), a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) is added.

-

The mixture is stirred at room temperature for 30 minutes to activate the carboxylic acid.

-

A solution of p-phenylenediamine in the same solvent is added dropwise.

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove any precipitated byproducts.

-

The filtrate is washed with dilute acid, base, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield this compound.

Conclusion and Future Directions

This compound represents a molecule of significant interest at the intersection of furan and aminophenyl chemistry. The structural analysis and the proposed tri-pillar hypothesis for its biological activity provide a solid foundation for a comprehensive preclinical investigation. The experimental workflows outlined in this guide offer a clear and logical path to validate its potential as an anticancer, antimicrobial, or antihyperlipidemic agent. Successful validation of any of these activities would warrant further lead optimization and preclinical development.

References

-

Synthesis of novel N-(4-benzoylphenyl)-2-furamide derivatives and their pharmacological evaluation as potent antihyperlipidemic agents in rats. PubMed. [Link]

-

Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. PubMed Central. [Link]

-

Pharmacological Activities of Aminophenoxazinones. PubMed Central. [Link]

-

Pharmacology of aminoglutethimide: structure/activity relationships and receptor interactions. SpringerLink. [Link]

-

Chemical structures of furamizole a, nesapidil b, raltegravir c, tiodazosin d and zibotentan e. ResearchGate. [Link]

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PubMed Central. [Link]

-

Development of predictive in silico models for ADME properties. ResearchGate. [Link]

-

In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. [Link]

-

Synthesis and biological activity of fused furo[2,3-d]pyrimidinone derivatives as analgesic and antitumor agents. ResearchGate. [Link]

-

Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. [Link]

-

4-Aminophenyl 4-Aminobenzoate. PubChem. [Link]

-

4-Aminophenylalanine. PubChem. [Link]

-

The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. PubMed Central. [Link]

-

In silico approaches for predicting ADME properties of drugs. PubMed. [Link]

-

In Silico Approaches for Predicting ADME Properties of Drugs. Sci-Hub. [Link]

-

Uridine-Derived 4-Aminophenyl 1-Thioglucosides: DFT Optimized FMO, ADME, and Antiviral Activities Study. MDPI. [Link]

-

Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. PubMed. [Link]

-

[Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide]. PubMed. [Link]

-

In Silico Study and ADMET prediction of N-(4-fluorophenylcarbamothioyl) Benzamide Derivatives as Cytotoxic Agents. Journal of Hunan University Natural Sciences. [Link]

-

(PDF) Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives. ResearchGate. [Link]

-

N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. PubMed. [Link]

-

Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck: development of an expedient and divergent synthetic route and preliminary SAR. PubMed. [Link]